molecular formula C19H22N2O5S2 B11267001 Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B11267001
M. Wt: 422.5 g/mol
InChI Key: HGSHQNGUXYUCLL-UHFFFAOYSA-N
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Description

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic thiophene derivative with a molecular formula of C₁₉H₂₁N₃O₅S₂ (calculated molecular weight: ~475.5 g/mol). Its structure features:

  • A thiophene core substituted at the 2-position with a methyl carboxylate group.
  • A 4-(4-methylphenyl) group at the 4-position of the thiophene ring.
  • A sulfonyl linker at the 3-position connected to a 4-carbamoylpiperidine moiety.

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C19H22N2O5S2/c1-12-3-5-13(6-4-12)15-11-27-16(19(23)26-2)17(15)28(24,25)21-9-7-14(8-10-21)18(20)22/h3-6,11,14H,7-10H2,1-2H3,(H2,20,22)

InChI Key

HGSHQNGUXYUCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCC(CC3)C(=O)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization Methodology

A representative protocol involves reacting methyl 3-mercapto-4-(4-methylphenyl)thiophene-2-carboxylate with α-bromoketones under basic conditions (e.g., K₂CO₃ in DMF at 80°C). This method yields the thiophene core with moderate to high purity (70–85%), though solvent choice significantly impacts efficiency. Polar aprotic solvents like DMF enhance reaction rates but may complicate purification.

Table 1: Thiophene Core Synthesis Conditions

ReagentsSolventTemperatureYieldSource
Methyl 3-mercapto derivative + α-bromoketoneDMF80°C78%
Thiocarbamoyl chloride + dihalideTHF60°C65%

Sulfonation at the 3-Position

Introducing the sulfonyl group necessitates careful electrophilic substitution. Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) complexes are common sulfonating agents.

Sulfonation Protocol

The thiophene intermediate is treated with ClSO₃H in dichloromethane at 0–5°C to form the sulfonic acid derivative, which is subsequently converted to the sulfonyl chloride using PCl₅. Neutralization with aqueous NaHCO₃ yields the sodium sulfonate, critical for downstream coupling.

Key Considerations:

  • Temperature Control : Exothermic reactions require ice baths to prevent side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of ClSO₃H to thiophene minimizes over-sulfonation.

Piperidine Carboxamide Coupling

The final step involves coupling the sulfonated thiophene with 4-carbamoylpiperidine. This step employs nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, depending on the sulfonate’s reactivity.

SNAr Methodology

The sodium sulfonate reacts with 4-carbamoylpiperidine in DMSO at 120°C for 12–18 hours. Catalytic amounts of KI enhance nucleophilicity, achieving yields of 65–70%.

Mitsunobu Alternative

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) in THF at room temperature provide superior regioselectivity (85% yield). However, this method increases costs due to reagent expenses.

Table 2: Coupling Reaction Comparison

MethodReagentsSolventYieldSource
SNAr4-carbamoylpiperidine, KIDMSO70%
MitsunobuDIAD, PPh₃THF85%

Critical Process Optimizations

Solvent Selection

  • Polar Aprotic Solvents : DMSO and DMF improve sulfonate solubility but complicate purification.

  • Ether Solvents : THF offers a balance between reactivity and workup efficiency.

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is frequently used to protect the piperidine amine during coupling. Deprotection with HCl in dioxane restores the carboxamide functionality without degrading the thiophene core.

Challenges and Limitations

  • Purification Complexity : Silica gel chromatography is often required to isolate the final product due to byproduct formation during sulfonation.

  • Moisture Sensitivity : Sulfonyl chloride intermediates hydrolyze readily, necessitating anhydrous conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains an ester group (methyl thiophene-2-carboxylate), which is susceptible to hydrolysis under acidic or basic conditions.

  • Ester Hydrolysis :
    The methyl ester can hydrolyze to form the corresponding carboxylic acid (thiophene-2-carboxylic acid) under alkaline conditions (e.g., aqueous NaOH) or acidic conditions (e.g., HCl/H₂O). This reaction is common in ester groups and is critical for generating active pharmaceutical intermediates .

  • Sulfonamide Stability :
    The sulfonamide group (R-SO₂-NR₂) is generally stable under hydrolytic conditions but may undergo cleavage under extreme pH (e.g., strong acids/bases), yielding a sulfonic acid derivative.

Table 1: Hydrolysis Reactions

Reaction TypeConditionsProduct
Ester → Carboxylic AcidNaOH (aqueous)Thiophene-2-carboxylic acid
Ester → Carboxylic AcidHCl/H₂OThiophene-2-carboxylic acid
Sulfonamide CleavageStrong Acid/BaseSulfonic Acid + Piperidine Derivative

Alkylation and Acylation

The carbamoyl group (CONH₂) and piperidine ring offer sites for further chemical modifications.

  • Carbamoyl Alkylation :
    The amine group in the carbamoyl moiety (CONH₂) can undergo alkylation (e.g., with alkyl halides) to form substituted ureas, potentially enhancing lipophilicity or modulating biological activity.

  • Piperidine Ring Alkylation :
    The piperidine nitrogen is a nucleophilic center, enabling alkylation reactions (e.g., with alkyl halides) to generate N-substituted derivatives. This modification could alter pharmacokinetic properties.

Table 2: Alkylation Reactions

SubstrateReagentProduct
Carbamoyl NH₂R-X (e.g., methyl iodide)N-Alkylated Carbamoyl
Piperidine NR-XN-Alkylated Piperidine

Coupling Reactions

The thiophene ring and sulfonamide group may participate in coupling chemistry.

Stability and Degradation

The compound’s stability depends on its functional groups:

  • Ester Hydrolysis : The methyl ester is prone to hydrolysis, as noted, but the sulfonamide and thiophene cores are stable under standard conditions .

  • pH Sensitivity : Extreme pH (e.g., >10 or <2) may accelerate degradation, particularly of the ester and sulfonamide groups.

Biochemical Interactions

While not a direct chemical reaction, the compound’s interaction with biological targets (e.g., enzymes) is influenced by its structural features:

  • The sulfonamide group can act as a hydrogen bond donor, enhancing binding affinity to target proteins .

  • Modifications to the piperidine or thiophene rings (e.g., via alkylation) may tune potency or selectivity.

Comparative Analysis of Reaction Types

Table 3: Reaction Type vs. Conditions and Outcomes

Reaction TypeConditionsOutcome
HydrolysisNaOH/HClCarboxylic acid formation
AlkylationR-X (e.g., methyl iodide)Lipophilicity modulation
CouplingSuzuki reagentsExtended aromatic systems
DegradationExtreme pHSulfonamide cleavage

Scientific Research Applications

Anticancer Activity

Research indicates that Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound targets specific pathways involved in tumor growth and metastasis.
  • Case Study : A study demonstrated that derivatives of this compound showed cytotoxic activity against human cancer cell lines, including colon and breast cancer cells .
CompoundActivityTarget Cancer Cell Lines
This compoundAnticancerColon, Breast
Related Sulfonamide DerivativesCytotoxicCervical, Lung

Neurological Disorders

The compound has potential applications in treating neurological disorders such as Alzheimer's disease. It may act through the inhibition of enzymes involved in neurodegeneration:

  • Research Findings : Inhibition of specific pathways related to cognitive decline has been observed in preliminary studies .

Agricultural Applications

This compound is also being explored for its agricultural applications:

Pesticide Development

The compound's structural features suggest potential as a novel pesticide:

  • Biological Activity : Studies indicate that it exhibits insecticidal properties against common agricultural pests.
ApplicationDescriptionPotential Impact
PesticideInsecticidal propertiesIncreased crop yield

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions to achieve high yields and purity.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activities (Reported) Source
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate C₁₉H₂₁N₃O₅S₂ ~475.5 3-sulfonyl-4-carbamoylpiperidine, 4-(4-methylphenyl) Inferred: Analgesic, anti-inflammatory (from analogs) N/A
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide C₂₃H₂₂ClN₃OS Not provided 2-imino-4-methylphenyl, 5-isopropyl, 3-carboxamide Analgesic, anti-inflammatory, antimicrobial
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate C₂₁H₂₆N₄O₃S Not provided 2-propanamido-4-phenyl, 3-carboxylate, 4-methylpiperazine Not specified
Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate C₂₁H₂₁N₃O₄S₂ 443.5 3-sulfonyl-pyridinyl-piperazine, 4-phenyl Not specified
Key Observations:

Core Structure: All compounds share a thiophene backbone but differ in substitution patterns. The target compound and the analog from both feature a sulfonyl-linked piperazine/piperidine group, whereas the compound from uses an imino-carboxamide substituent.

Substituent Impact: The 4-carbamoylpiperidine group in the target compound may enhance hydrogen-bonding capacity compared to simpler sulfonamide groups (e.g., tosyl ). The pyridinyl-piperazine group in introduces aromaticity and basicity, which could alter solubility and target selectivity.

Pharmacological Potential

  • Anti-inflammatory activity : The 4-methylphenyl and sulfonamide groups are associated with cyclooxygenase (COX) inhibition .
  • Antimicrobial effects : Thiophene derivatives with electron-withdrawing groups (e.g., sulfonyl) disrupt microbial cell membranes .
  • Improved solubility: The carbamoyl group may enhance water solubility compared to non-polar substituents like isopropyl .

Biological Activity

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Compound Structure and Synthesis

This compound features a thiophene ring, a piperidine moiety, and a sulfonyl group, contributing to its potential biological activities. The molecular formula is C16H20N2O5SC_{16}H_{20}N_2O_5S, with a molecular weight of approximately 372.47 g/mol. The synthesis typically involves multi-step organic reactions requiring precise control over conditions to achieve high yields and purity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in treating bacterial infections.
  • Anti-cancer Potential : Similar compounds have shown promise in anti-cancer applications, indicating that this derivative may also exhibit cytotoxic effects against cancer cell lines.
  • Calcium Channel Blockade : Research has indicated that thiophene derivatives can act as calcium channel blockers, which may contribute to their spasmolytic activity . This mechanism could be relevant for cardiovascular applications.

The mechanisms underlying the biological effects of this compound are still under investigation. Key studies have focused on:

  • Calcium Channel Interactions : The compound may block voltage-operated calcium channels, leading to relaxation of smooth muscle tissues .
  • Targeting Specific Receptors : Interaction studies are ongoing to identify specific biological targets and understand the pharmacodynamics involved.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}thiophene-2-carboxylateMethoxy group instead of carbamoylAntimicrobial properties
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylateChlorine substitutionPotential anti-cancer activity
Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}thiophene-2-carboxylateFluorine substitutionEnhanced binding affinity

This table illustrates how variations in substituents can influence biological activity, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : Laboratory tests have shown promising results regarding its cytotoxicity against various cancer cell lines, suggesting potential for further development as an anti-cancer agent.
  • Spasmolytic Effects : In studies involving isolated rat duodenum tissues, this compound demonstrated significant relaxation effects, indicating its potential as a therapeutic agent for gastrointestinal disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate?

  • Methodology :

Thiophene Core Formation : Start with a substituted thiophene precursor (e.g., 4-(4-methylphenyl)thiophene-2-carboxylate). Use Friedel-Crafts alkylation or cross-coupling reactions to introduce substituents .

Sulfonation : Introduce the sulfonyl group at the 3-position via sulfonation using chlorosulfonic acid or sulfur trioxide, followed by reaction with 4-carbamoylpiperidine to form the sulfonamide linkage .

Esterification : Protect the carboxyl group as a methyl ester using methanol under acidic or basic conditions (e.g., H₂SO₄ or trimethylsilyl chloride) .

  • Validation : Confirm intermediates via HPLC (using buffer systems like sodium acetate/sodium 1-octanesulfonate, pH 4.6) and NMR .

Q. How is the purity of this compound assessed in academic research?

  • Methodology :

  • HPLC Analysis : Use a C18 column with a methanol-buffer mobile phase (65:35) to resolve impurities. Monitor UV absorbance at 254 nm for aromatic systems .
  • Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ expected at ~450–470 Da) and detect side products (e.g., incomplete sulfonation) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What safety precautions are critical during synthesis?

  • Methodology :

  • Hazard Mitigation : Wear nitrile gloves and goggles when handling sulfonating agents (corrosive) or piperidine derivatives (potential irritants). Use fume hoods for volatile intermediates .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting NMR data for sulfonamide intermediates be resolved?

  • Methodology :

  • 2D NMR Techniques : Use HSQC to correlate ¹H-¹³C signals and confirm sulfonamide connectivity. NOESY can clarify spatial proximity between the thiophene ring and piperidine group .
  • Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments .
  • Alternative Synthesis : Prepare a deuterated analog to simplify splitting patterns in crowded spectral regions .

Q. What strategies optimize the sulfonation reaction yield?

  • Methodology :

  • Reagent Screening : Test sulfonyl chlorides (e.g., TsCl, MsCl) versus in situ SO₃ generation. Use pyridine as a catalyst to absorb HCl and drive the reaction .
  • Solvent Optimization : Compare yields in polar aprotic solvents (DMF, DMSO) versus dichloromethane. Higher polarity may stabilize transition states .
  • Temperature Control : Monitor exothermic reactions (T < 0°C) to prevent decomposition of the thiophene core .

Q. How can structure-activity relationships (SAR) be studied for this compound?

  • Methodology :

  • Analog Synthesis : Modify the 4-methylphenyl group (e.g., replace with halophenyl or methoxyphenyl) and compare bioactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to hypothetical targets (e.g., kinases or GPCRs). Focus on sulfonamide and carbamoylpiperidine interactions .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thiophene carboxylate) using 3D-QSAR models in Schrödinger Suite .

Q. How are crystallographic data used to resolve structural ambiguities?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Refine structures using SHELX-97 to confirm bond lengths/angles (e.g., S–N bond ~1.62 Å) .
  • Torsion Angle Analysis : Validate piperidine ring conformation (chair vs. boat) and sulfonyl group orientation relative to the thiophene plane .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across studies?

  • Methodology :

  • Assay Standardization : Re-test the compound under uniform conditions (e.g., cell line, incubation time, IC₅₀ calculation method) to isolate protocol variability .
  • Metabolite Screening : Use LC-MS to check for degradation products (e.g., ester hydrolysis) that may influence activity .
  • Collaborative Validation : Share samples with independent labs to confirm reproducibility .

Methodological Tables

Technique Application Key Parameters Reference
HPLC (C18)Purity analysis of final compoundMobile phase: MeOH/buffer (65:35), λ=254 nm
X-ray CrystallographyConfirm sulfonamide connectivityResolution: <1.0 Å, R-factor: <0.05
DFT CalculationsValidate NMR shiftsB3LYP/6-31G* basis set

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